molecular formula C25H48O16P2 B1258262 1,2-Dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-5'-phosphate)

1,2-Dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-5'-phosphate)

Cat. No. B1258262
M. Wt: 666.6 g/mol
InChI Key: LKXJHTKDXMQMDM-DICZBTHZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-5'-phosphate) is a 1-phosphatidyl-1D-myo-inositol 5-phosphate in which both phosphatidyl acyl groups are specified as octanoyl. It is a 1-phosphatidyl-1D-myo-inositol 5-phosphate and an octanoate ester. It is a conjugate acid of a 1,2-dioctanoyl-sn-glycero-3-phospho-(1'D-myo-inositol-5'-phosphate)(3-).

Scientific Research Applications

Signal Transduction and Membrane Trafficking

1,2-Dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-5'-phosphate) plays a crucial role in cell signaling and membrane trafficking. Its involvement is significant in the synthesis of phosphatidylinositol-3,5-bisphosphate [PI(3,5)P(2)], a cell-signaling molecule. The synthesis process includes regioselective methods for constructing the diacylglycerol moiety and generating biotinylated short-chain derivatives used for binding and pulling down PI(3,5)P(2)-binding proteins from cellular extracts. This process is essential for understanding membrane trafficking mechanisms and the roles of specific PI(3,5)P(2)-binding proteins in cellular functions (Anderson et al., 2010).

Role in Stress Adaptation and Compatible Solutes Synthesis

The compound is also involved in the biosynthesis of inositol and glycerol phosphodiesters in organisms like Archaeoglobus fulgidus. These compounds, including di-myo-inositol phosphate (DIP) and diglycerol phosphate (DGP), act as compatible solutes aiding in the organism's adaptation to stress conditions such as heat and osmotic changes. The pathways for the biosynthesis of these solutes involve multiple enzymatic steps and intermediate metabolites, highlighting the compound's role in the complex regulatory mechanisms underlying stress response (Borges et al., 2006).

Impact on Seed Development and Phytate Content

properties

Product Name

1,2-Dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-5'-phosphate)

Molecular Formula

C25H48O16P2

Molecular Weight

666.6 g/mol

IUPAC Name

[(2R)-3-[hydroxy-[(1R,2R,3R,4R,5S,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate

InChI

InChI=1S/C25H48O16P2/c1-3-5-7-9-11-13-18(26)37-15-17(39-19(27)14-12-10-8-6-4-2)16-38-43(35,36)41-25-22(30)20(28)21(29)24(23(25)31)40-42(32,33)34/h17,20-25,28-31H,3-16H2,1-2H3,(H,35,36)(H2,32,33,34)/t17-,20-,21-,22-,23-,24+,25-/m1/s1

InChI Key

LKXJHTKDXMQMDM-DICZBTHZSA-N

Isomeric SMILES

CCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCC

Canonical SMILES

CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-5'-phosphate)
Reactant of Route 2
1,2-Dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-5'-phosphate)
Reactant of Route 3
1,2-Dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-5'-phosphate)
Reactant of Route 4
1,2-Dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-5'-phosphate)
Reactant of Route 5
1,2-Dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-5'-phosphate)
Reactant of Route 6
1,2-Dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-5'-phosphate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.